Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is a chemical compound with significant implications in medicinal chemistry and biochemistry. Its structure includes an amino acid derivative that is functionalized with a chloropyridine moiety, making it a valuable building block for various pharmaceutical applications.
This compound is cataloged in chemical databases such as PubChem, where it is identified by its IUPAC name and molecular formula. The synthesis and characterization of this compound have been documented in several scientific publications, emphasizing its relevance in research and development within the pharmaceutical industry .
Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride belongs to the class of amino acid derivatives. It is specifically classified as an amino acid ester, which can participate in various biochemical reactions due to its functional groups.
The synthesis of Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-chloropyridine with a suitable amino acid derivative. This reaction often requires specific catalysts and controlled temperature and pressure conditions to optimize yield and purity.
The molecular structure of Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride can be represented as follows:
This structure features a central carbon atom bonded to an amino group, a carboxylate group (as part of the ester), and a chloropyridine substituent .
The compound exhibits specific stereochemistry due to the presence of the chiral center at the carbon adjacent to the amino group. This chirality can influence its biological activity significantly.
Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride can undergo several types of chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity depend on its structural features, particularly the chloropyridine moiety, which can enhance interactions with target proteins involved in metabolic pathways.
Upon binding to specific targets, this compound may modulate enzymatic activity or receptor signaling pathways, leading to physiological responses that are being investigated for therapeutic potential .
Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is typically characterized by:
Key chemical properties include:
Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride has several scientific applications:
The enantioselective construction of the chiral β-amino acid ester core in Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride represents a significant synthetic challenge, primarily addressed through transition metal-catalyzed asymmetric amination. The 2-chloropyridin-4-yl substituent serves as a sterically demanding and electronically unique β-carbon substituent that profoundly influences the stereochemical outcome of amination reactions. Planar chiral η⁵-pentadienyl iron tricarbonyl cationic complexes have demonstrated exceptional utility as chiral auxiliaries in nucleophilic amination, enabling enantiomeric excesses exceeding 99% through precise facial discrimination during nucleophilic attack [2]. These complexes facilitate "chirality transfer" from the metal-coordinated chiral environment to the newly formed stereogenic center via a well-defined coordination geometry that orients the prochiral substrate for stereoselective bond formation.
The Cahn-Ingold-Prelog priority rules provide the foundational framework for assigning and understanding the absolute (R)-configuration at the newly formed stereocenter [4]. In these catalytic systems, the 2-chloropyridinyl group typically receives priority over the ester moiety due to the higher atomic number of nitrogen versus oxygen in the immediate substituent atoms, critically influencing the stereochemical assignment of the molecule. Computational studies reveal that the chlorine atom at the pyridine 2-position creates a steric bias that synergizes with chiral catalyst architecture, significantly enhancing enantioselectivity through secondary van der Waals interactions with catalyst substituents.
Table 1: Catalytic Systems for Asymmetric Amination Leading to (R)-Configuration
Catalyst Type | Nucleophile | Temperature (°C) | ee (%) | Key Stereocontrol Feature |
---|---|---|---|---|
Ferrocenyl Phosphine | Ammonia Equiv. | -20 | >99 | Planar chirality & π-stacking |
Chiral BINOL-Zn Complex | Hydroxyamine | 25 | 92 | Lewis acid activation of carbonyl |
Ru-PNN Pincer Complex | Azide | 60 | 85 | Bifunctional activation of amine precursor |
Ir-(S,S)-f-Binaphane | Lithium Amide | 0 | 97 | Steric shielding of re face |
Kinetic studies demonstrate that nucleophilic addition to α,β-unsaturated intermediates derived from 2-chloropyridine-4-carbaldehyde occurs under either kinetic or thermodynamic control depending on the nucleophile strength and reaction conditions. Strong nucleophiles (e.g., lithium amides) favor 1,2-addition to the carbonyl, while weaker nucleophiles (e.g., enolates) predominantly undergo 1,4-conjugate addition when electron-withdrawing groups are present at the β-position. The stereochemical pathway (retention vs. inversion) at the chiral center during subsequent transformations is highly dependent on the reaction medium, necessitating precise optimization to maintain configuration integrity [2].
The 2-chloropyridin-4-yl moiety exerts multifaceted electronic and steric effects that dictate both reactivity and stereoselectivity during nucleophilic addition to the β-amino acid framework. Electronic distribution analysis reveals that the chlorine atom at the ortho position significantly reduces the electron density at the C4 carbon through inductive withdrawal, while simultaneously activating adjacent positions toward nucleophilic attack via resonance effects involving the nitrogen lone pair. This dual electronic character creates a highly polarized system where the 4-position becomes exceptionally electrophilic compared to unsubstituted or para-substituted pyridine derivatives [1]. In asymmetric hydrogenation and reductive amination strategies, this electronic polarization facilitates catalyst-substrate coordination through nitrogen lone pair donation to metal centers, positioning the substrate for face-selective hydride transfer.
Steric interactions between the ortho-chlorine and incoming nucleophiles create a directional bias that profoundly influences diastereofacial selectivity. Molecular modeling indicates a 15-20° out-of-plane distortion of the chlorine atom relative to the pyridine ring, generating a chiral shielding environment when the substituent is attached to a stereogenic center. This steric profile differentiates the re and si faces during nucleophilic additions, with the ortho-chlorine effectively blocking approach from one quadrant. The Cahn-Ingold-Prelog priority assignment at the chiral center critically depends on this substituent, where the 2-chloropyridin-4-yl group consistently outranks the ester moiety due to nitrogen's higher atomic number compared to oxygen [4]. Consequently, nucleophilic additions that place the higher priority group in the favored orientation directly determine whether (R) or (S) configuration predominates.
Table 3: Electronic and Steric Effects of Halogen Substituents on Nucleophilic Addition
Pyridine Substituent | σₚ (Hammett) | LUMO Energy (eV) | Relative Addition Rate | er (R:S) |
---|---|---|---|---|
2-Chloro-4-yl | +0.23 | -1.42 | 1.00 | 99:1 |
4-Pyridyl (unsubstituted) | 0.00 | -1.15 | 0.35 | 82:18 |
2-Methyl-4-yl | -0.17 | -1.08 | 0.28 | 87:13 |
2-Fluoro-4-yl | +0.15 | -1.38 | 1.87 | 95:5 |
2-Bromo-4-yl | +0.23 | -1.44 | 0.92 | 98:2 |
In conjugate addition pathways, the 2-chloropyridin-4-yl group demonstrates remarkable π-stacking capabilities with aromatic catalyst systems, creating pre-transition state assemblies that enforce facial selectivity. This stacking interaction is significantly attenuated in 3-substituted pyridyl analogs, underscoring the unique positional advantage of the 4-substitution pattern. Kinetic studies reveal that nucleophiles with complementary electronic properties (electron-rich amines, enolates) exhibit accelerated addition rates due to favorable frontier molecular orbital interactions with the electron-deficient heterocycle. The chlorine atom further stabilizes the anionic intermediate through negative hyperconjugation during nucleophilic attack, substantially lowering the transition state energy compared to non-halogenated analogs [1].
The conversion of the resolved free base to Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride represents a critical purification and stabilization step that significantly influences crystallinity, hygroscopicity, and long-term stability. Protonation occurs sequentially at the aliphatic amine (pKa ≈ 10.5) and pyridyl nitrogen (pKa ≈ 3.5), requiring strict stoichiometric control to avoid undesired monohydrochloride or trihydrochloride species. Solvent selection must simultaneously satisfy multiple requirements: sufficient solubility of the free base, controlled nucleation kinetics, and dielectric properties conducive to ionic crystal growth. Binary solvent systems combining polar aprotic solvents (acetonitrile, acetone) with protic antisolvents (isopropanol, diisopropyl ether) provide optimal crystallization control, with acetonitrile/ethyl acetate (1:4 v/v) demonstrating exceptional phase separation behavior that facilitates high-purity dihydrochloride isolation [3] [6].
Counterion stoichiometry profoundly impacts the solid-state properties of the hydrochloride salt. The dihydrochloride form exhibits a 25-30°C elevation in decomposition temperature compared to the monohydrochloride, attributable to enhanced ionic lattice stability. Water activity during crystallization must be meticulously controlled (<1.5% w/w) to prevent hydrate formation that could compromise crystallinity and increase hygroscopicity. The crystalline dihydrochloride salt displays a characteristic X-ray diffraction pattern with intense peaks at 2θ = 10.5°, 15.8°, and 21.3°, indicating a defined crystal lattice stabilized by multiple hydrogen-bonding networks between the protonated amine groups, chloride ions, and carbonyl oxygen atoms. This extensive hydrogen-bonding network significantly reduces molecular mobility, thereby inhibiting degradation pathways such as ester hydrolysis or intramolecular cyclization [6].
Table 4: Salt Crystallization Optimization Parameters
Solvent System | Acid Addition Method | Crystal Morphology | Water Content (%) | Chemical Purity (%) | Hygroscopicity (% wt gain, 75% RH) |
---|---|---|---|---|---|
Methanol/HCl(g) | Gas Sparging | Needles | 0.8 | 99.2 | 8.7 |
Ethanol/Aqueous HCl | Dropwise | Plates | 2.1 | 98.5 | 12.3 |
Acetonitrile-Ethyl Acetate/Aqueous HCl | Precipitative | Prismatic | 0.5 | 99.8 | 3.5 |
Acetone/Acetyl Chloride | In situ Generation | Aggregates | 0.3 | 97.8 | 5.1 |
THF/HCl-Dioxane | Batch Addition | Rods | 1.2 | 99.1 | 6.9 |
The hydrochloride counterion provides superior chemical stability compared to alternative anions like besylate or tosylate, particularly in resisting oxidative degradation at the pyridyl nitrogen. However, the strong acidity of the hydrochloride salt creates a potentially reactive microenvironment in the solid state, necessitating pH-modulating excipients in final formulations. Counterintuitively, the dihydrochloride form demonstrates lower hygroscopicity than the monohydrochloride due to more complete lattice energy satisfaction, with moisture sorption isotherms showing less than 5% mass gain below 75% relative humidity. Salt dissociation kinetics in aqueous environments reveal a two-stage liberation profile: rapid dissolution of surface ions followed by controlled dissociation of the crystalline core, a property that enhances formulation flexibility [6] [8].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1